molecular formula C20H25N3O B5867857 N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B5867857
M. Wt: 323.4 g/mol
InChI Key: CVFIKSURMWBCCA-UHFFFAOYSA-N
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Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide is a chemical compound that features a piperazine ring substituted with an ethyl group and a phenylacetamide moiety

Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-22-12-14-23(15-13-22)19-10-8-18(9-11-19)21-20(24)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFIKSURMWBCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
  • N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide
  • 4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

Uniqueness

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-phenylacetamide is unique due to its specific substitution pattern on the piperazine ring and the phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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